molecular formula C20H19ClN4S B4269566 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-methyl-1-indolinecarbothioamide

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-methyl-1-indolinecarbothioamide

Cat. No. B4269566
M. Wt: 382.9 g/mol
InChI Key: JAMVPARARUMFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-methyl-1-indolinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CPI-455, and it is a potent inhibitor of the histone methyltransferase enzyme EZH2.

Scientific Research Applications

CPI-455 has been extensively studied for its potential applications in cancer treatment. The EZH2 enzyme is known to be overexpressed in various types of cancer, and its inhibition has been shown to reduce tumor growth. CPI-455 has been shown to inhibit EZH2 activity in cancer cells, leading to a reduction in tumor growth and increased survival rates in animal models. Additionally, CPI-455 has been studied for its potential applications in epigenetic therapy, as EZH2 plays a crucial role in epigenetic regulation.

Mechanism of Action

CPI-455 works by inhibiting the activity of EZH2, which is responsible for the methylation of histone H3 lysine 27 (H3K27). This methylation is associated with gene silencing and is often observed in cancer cells. CPI-455 binds to the catalytic domain of EZH2, preventing it from methylating H3K27 and leading to the activation of tumor suppressor genes.
Biochemical and Physiological Effects
The inhibition of EZH2 by CPI-455 has been shown to have several biochemical and physiological effects. In cancer cells, CPI-455 leads to a reduction in tumor growth and increased survival rates. Additionally, CPI-455 has been shown to induce apoptosis, or programmed cell death, in cancer cells. In non-cancer cells, the inhibition of EZH2 by CPI-455 has been shown to increase the expression of tumor suppressor genes and reduce the expression of oncogenes.

Advantages and Limitations for Lab Experiments

CPI-455 has several advantages for lab experiments, including its high potency and specificity for EZH2 inhibition. Additionally, CPI-455 has been optimized for high yield and purity, making it a viable compound for scientific research. However, CPI-455 has some limitations, including its potential toxicity and the need for further studies to determine its efficacy in humans.

Future Directions

For research on CPI-455 include the development of combination therapies, further studies on its efficacy in humans, and the development of more potent and selective EZH2 inhibitors.

properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-methyl-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4S/c1-14-12-16-4-2-3-5-18(16)25(14)20(26)22-19-10-11-24(23-19)13-15-6-8-17(21)9-7-15/h2-11,14H,12-13H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMVPARARUMFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=S)NC3=NN(C=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-methyl-1-indolinecarbothioamide
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N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-methyl-1-indolinecarbothioamide
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N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-methyl-1-indolinecarbothioamide
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N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-methyl-1-indolinecarbothioamide
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N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-methyl-1-indolinecarbothioamide
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N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-methyl-1-indolinecarbothioamide

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